Madecassoside

Wound Healing Dermatology Collagen Synthesis

Generic Centella extracts exhibit inconsistent triterpene ratios, compromising wound healing and DDI study reproducibility. Madecassoside (CAS 34540-22-2) provides a rigorously characterized single-entity standard. • Burn wound closure superior to asiaticoside; enhances type III collagen synthesis intrinsically, not via metabolites. • Potent mechanism-based CYP2C19 inhibitor (Ki=109.62 μM) for accurate DDI panel inclusion. • ≥10× slower crystallization kinetics vs. asiaticoside-critical for formulation stability in topical and injectable development.

Molecular Formula C48H78O20
Molecular Weight 975.1 g/mol
Cat. No. B7823665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadecassoside
Molecular FormulaC48H78O20
Molecular Weight975.1 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46-,47-,48+/m1/s1
InChIKeyBNMGUJRJUUDLHW-HCZMHFOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Madecassoside Overview


Madecassoside is a pentacyclic triterpenoid saponin and a principal bioactive constituent of Centella asiatica (L.) Urban. It is characterized by an ursane-type triterpene aglycone core (madecassic acid) linked to a trisaccharide sugar chain [1]. Madecassoside is commercially significant in the pharmaceutical, cosmetic, and nutraceutical industries due to its multifaceted pharmacological profile, which includes demonstrated wound healing, anti-inflammatory, antioxidant, and neuroprotective activities [1][2]. It is often supplied as an analytical reference standard, as a purified compound for research, or as part of standardized botanical extracts.

Botanical reference standard from Centella asiatica
Pentacyclic triterpenoid saponin (ursane-type)
Research models: tissue repair, antioxidant, neuroprotection

Madecassoside vs. Asiaticoside: Key Differences


The class of pentacyclic triterpenoids from Centella asiatica, including asiaticoside, madecassoside, asiatic acid, and madecassic acid, are not functionally interchangeable. Subtle but critical structural differences—specifically the presence of a 6-hydroxyl group and variations in glycosylation—lead to significant divergence in their pharmacodynamic potency, pharmacokinetic behavior, and safety profiles [1][2]. Relying on a general 'Centella extract' or assuming equipotency between the major saponins is not scientifically justified. As demonstrated by the evidence below, Madecassoside exhibits superior efficacy in wound healing models, distinct CYP450 inhibition kinetics with direct drug interaction implications, and different crystallization properties that impact formulation and manufacturing [3][4][5].

! Structural difference (6-OH, glycosylation) may shift pharmacodynamic potency; class-level data may not transfer.
! CYP inhibition profile differs; DDI risk context requires compound-specific review.
! Crystallization kinetics differ; formulation stability and processing behavior may not be interchangeable.

Madecassoside Comparative Evidence


Burn Wound Healing and Collagen III Synthesis

In a head-to-head comparative study in mice with burn injuries, madecassoside (24 mg/kg, oral) demonstrated significantly faster wound healing compared to an equivalent dose of asiaticoside. Madecassoside-treated mice showed a statistically significant improvement in wound healing speed (P = 0.0057) and a more favorable wound healing pattern (P = 0.0491) [1]. In vitro, madecassoside was significantly more effective than asiaticoside at stimulating the synthesis of procollagen type III in human dermal fibroblasts (P = 0.0446) [1]. This is a key differentiator, as type III collagen is crucial for early wound healing and scar quality.

Burn Wound Healing & Collagen III
Head-to-head
Faster wound closure (P=0.0057); higher procollagen III synthesis (P=0.0446)
Supports tissue-repair model selection
Mouse burn model; primary dermal fibroblasts
Wound Healing Dermatology Collagen Synthesis Burn Injury

CYP2C19 Mechanism-Based Inhibition

A comparative in vitro study using recombinant human CYP enzymes revealed critical differences in the inhibitory profiles of madecassoside and asiaticoside. Madecassoside acted as a mechanism-based inhibitor of CYP2C19, with a Ki value of 109.62 ± 6.14 μM, and also inhibited CYP3A4 [1]. In contrast, asiaticoside was a weaker inhibitor of CYP2C19 (Ki = 385.24 ± 8.75 μM) and its mechanism-based inhibition potential could not be reliably assessed due to its low solubility [1]. The more potent, time-dependent inhibition of CYP2C19 by madecassoside indicates a higher and mechanistically distinct potential for drug-drug interactions compared to asiaticoside.

CYP2C19 Inhibition
Head-to-head
Ki = 109.62 μM (madecassoside) vs 385.24 μM (asiaticoside)
Reported higher binding affinity; DDI risk context
Mechanism-based inhibitor; recombinant CYP450
Drug Metabolism Pharmacokinetics Cytochrome P450 Safety

Crystallization Kinetics and Induction Period

A study on the solubility and crystallization behavior of the two saponins found that despite similar solubility profiles in methanol-water mixtures, madecassoside exhibited a dramatically different crystallization property. The induction period for crystallization of madecassoside was found to be at least 10 times longer than that of asiaticoside [1]. This kinetic difference, attributed to the single 6-OH group, has profound implications for the development of stable formulations and the optimization of industrial purification processes.

Crystallization Kinetics
Head-to-head
≥10× longer induction period than asiaticoside
Crystallization behavior differs; may inform formulation stability
Methanol-water; 298.15 K; laser scattering
Formulation Manufacturing Crystallization Process Chemistry

Neuritogenic Signaling Pathway

A comparative study in Neuro-2a cells demonstrated that madecassoside (a glycoside) promotes neurite outgrowth via a distinct signaling mechanism compared to its aglycone, madecassic acid. Madecassoside induced sustained phosphorylation of ERK1/2, which led to downstream CREB activation, a pathway essential for its neuritogenic effect. In contrast, madecassic acid activated only a transient ERK signal, and its neurite outgrowth was not dependent on this pathway [1]. This mechanistic divergence indicates that the intact glycoside, madecassoside, engages a different set of molecular targets and signaling cascades than its metabolite.

Neuritogenic Signaling
Class-level
ERK-CREB dependent pathway (vs transient ERK for aglycone)
Supports pathway-specific tool compound use
Neuro-2a cell model
Neuroscience Neuroprotection Neurite Outgrowth Cell Signaling

Parent Compound Direct Bioactivity

A common assumption is that the pharmacological activity of triterpene glycosides like madecassoside is mediated primarily by their aglycone metabolites (e.g., madecassic acid). However, a systematic comparative study refuted this for burn wound healing. The parent compound, madecassoside, was identified as the major active constituent, with its activity not solely dependent on conversion to madecassic acid. In fact, madecassoside was more effective than asiaticoside across multiple metrics [1]. This finding is further supported by evidence that both madecassoside and asiaticoside are extensively metabolized (80-90% of an IV dose is recovered in feces as their respective aglycones) [2], yet their activities differ, underscoring the unique bioactivity of the intact glycosides.

Parent Compound Bioactivity
Cross-study
Intact glycoside is primary active compound in burn model
Parent activity not solely metabolite-dependent
Refutes prodrug-only assumption; in vivo mouse model
Pharmacodynamics Prodrug Metabolism Wound Healing

Antioxidant Capacity and Cytoprotection

In a comparative study assessing the antioxidant properties of four Centella triterpenes, madecassoside and asiaticoside demonstrated similar overall potency in attenuating oxidative stress markers (e.g., reducing ROS and MDA, increasing GSH) in various cell types, including skin fibroblasts [1]. However, principal component analysis (PCA) revealed that while both were effective, asiatic acid (the aglycone) exerted the greatest overall influence. This suggests that for antioxidant applications, the choice between madecassoside and asiaticoside may be less critical than their shared class effect, but their differentiation lies in other domains like wound healing and collagen synthesis where madecassoside shows clear superiority [2].

Antioxidant Capacity
Class-level
Comparable antioxidant potency to asiaticoside across multiple cell types
Differentiation lies in other endpoints (wound healing, CYP)
Hs68, HepG2, RAW264.7, EA.hy926 cells; data to verify
Antioxidant Oxidative Stress Skin Protection Cytoprotection

Madecassoside Application Scenarios


Wound Healing and Scar Management

Madecassoside is the preferred triterpene for advanced wound healing research due to its statistically proven superiority over asiaticoside in accelerating burn wound closure and enhancing type III collagen synthesis [1]. Its activity is intrinsic to the parent glycoside, not dependent on metabolite conversion [1]. This makes it an ideal standard compound for developing novel therapies for acute wounds, burns, and post-surgical scar reduction. Given its poor membrane permeability [2], this also drives innovation in topical delivery systems like liposomal formulations.

Drug-Drug Interaction and Safety Pharmacology

Researchers investigating the safety of Centella-derived compounds should specifically include madecassoside in DDI panels. Its unique profile as a more potent, mechanism-based inhibitor of CYP2C19 (Ki=109.62 μM) [1] presents a distinct interaction risk compared to asiaticoside (Ki=385.24 μM) [1]. Using madecassoside as a reference standard is crucial for accurately assessing the CYP inhibition potential of complex Centella extracts in preclinical drug development.

Neurobiology and CNS Drug Discovery

For studies on neurogenesis, neuroprotection, or cognitive decline, madecassoside serves as a valuable tool compound. Its neuritogenic activity is mechanistically linked to sustained ERK-CREB signaling, a pathway not engaged by its aglycone [1]. This specificity allows researchers to dissect the molecular pathways of Centella's neuroactive effects and potentially identify new therapeutic targets for conditions like Alzheimer's disease [2].

Formulation Development and Process Chemistry

The dramatically slower crystallization kinetics of madecassoside (≥10x longer induction period than asiaticoside) [1] is a key differentiator for industrial process development. This property influences purification efficiency, the creation of stable supersaturated solutions for enhanced bioavailability, and the physical stability of liquid and semi-solid formulations. R&D teams working on topical creams, injectables, or oral solutions must account for this behavior, as data from asiaticoside is not predictive.

Application
Selection Property
Validation Focus
Wound healing models
Procollagen III synthesis endpoint
Burn wound closure speed & collagen III validation
Drug metabolism research
CYP2C19 inhibition profile
Mechanism-based inhibition kinetics
Neuritogenesis research
ERK-CREB signaling engagement
Neurite outgrowth pathway specificity
Formulation process development
Crystallization kinetics
Induction period & supersaturation stability

Technical Documentation Hub

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